molecular formula C10H14O4 B8397981 5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate

5,5-dimethyl-2-oxotetrahydrofuran-3-yl methacrylate

Cat. No. B8397981
M. Wt: 198.22 g/mol
InChI Key: DERMXPUOFQXMKM-UHFFFAOYSA-N
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Patent
US06440636B1

Procedure details

A mixture of 100 mmole of the above-prepared 2-hydroxy4,4-dimethyl-γ-butyrolactone, 150 mmole of methacrylic chloride, 150 mmole of triethylamine, and 300 ml of toluene was stirred at 25° C. for 4 hours. Water was added to the reaction mixture, the organic layer was then concentrated, and the concentrate was subjected to column chromatography on a silica gel to yield 2-methacryloyloxy-4,4-dimethyl-γ-butyrolactone in a yield of 85%.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[O:5][C:3]1=[O:4].[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(N(CC)CC)C.C1(C)C=CC=CC=1>O>[C:10]([O:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[O:5][C:3]1=[O:4])(=[O:14])[C:11]([CH3:13])=[CH2:12]

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
OC1C(=O)OC(C1)(C)C
Name
Quantity
150 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
150 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was then concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1C(=O)OC(C1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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